

Spectroscopic Profile of 4,5-Dimethyl-4-hexen-3-one: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dimethyl-4-hexen-3-one

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This technical guide provides a comprehensive overview of the spectroscopic data for the organic compound **4,5-Dimethyl-4-hexen-3-one** (CAS No: 17325-90-5). The document presents available mass spectrometry and infrared spectroscopy data in a structured format, alongside detailed experimental protocols for key analytical techniques. Due to the limited availability of experimental Nuclear Magnetic Resonance (NMR) data in public databases, predicted NMR values are provided based on established spectroscopic principles.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **4,5-Dimethyl-4-hexen-3-one**.

Table 1: Mass Spectrometry Data

Molecular Formula: C₈H₁₄O Molecular Weight: 126.1962 g/mol [1]

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
126	25	[M] ⁺ (Molecular Ion)
97	80	[M - C ₂ H ₅] ⁺
69	100	[M - C ₄ H ₇ O] ⁺ or [C ₅ H ₉] ⁺
41	65	[C ₃ H ₅] ⁺

Data extracted from the NIST Mass Spectrometry Data Center electron ionization spectrum.[\[1\]](#)

Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H stretch (sp ³ hybridized carbons)
~1685	Strong	C=O stretch (α,β-unsaturated ketone)
~1640	Medium	C=C stretch (alkene)

Data interpreted from the vapor phase IR spectrum available on SpectraBase.[\[2\]](#)

Table 3: Predicted ¹H NMR Spectral Data

No experimental ¹H NMR data was found in publicly available spectral databases. The following are predicted chemical shifts, multiplicities, and coupling constants based on the molecular structure.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~2.5	Quartet (q)	2H	$-\text{C}(=\text{O})\text{-CH}_2\text{-CH}_3$
~1.8	Singlet (s)	3H	$=\text{C}(\text{CH}_3)\text{-C}(=\text{O})\text{-}$
~1.7	Singlet (s)	3H	$=\text{C}(\text{CH}_3)\text{-CH}(\text{CH}_3)_2$
~2.4	Septet (sept)	1H	$-\text{CH}(\text{CH}_3)_2$
~1.1	Doublet (d)	6H	$-\text{CH}(\text{CH}_3)_2$
~1.0	Triplet (t)	3H	$-\text{CH}_2\text{-CH}_3$

Table 4: Predicted ^{13}C NMR Spectral Data

No experimental ^{13}C NMR data was found in publicly available spectral databases. The following are predicted chemical shifts.

Chemical Shift (δ , ppm)	Carbon Assignment
~200	C=O (Ketone)
~155	$\text{C=C}(\text{CH}_3)_2$
~130	$(\text{CH}_3)\text{C=C}$
~35	$-\text{CH}_2\text{-CH}_3$
~30	$-\text{CH}(\text{CH}_3)_2$
~20	$=\text{C}(\text{CH}_3)_2$
~15	$=\text{C}(\text{CH}_3)\text{-}$
~8	$-\text{CH}_2\text{-CH}_3$

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

- Sample Preparation: A sample of **4,5-Dimethyl-4-hexen-3-one** is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl_3), to a concentration of approximately 5-10 mg/mL. The solution is then transferred to a 5 mm NMR tube.
- Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a standard single-pulse experiment is performed. For ¹³C NMR, a proton-decoupled experiment is typically used to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation (Vapor Phase): A small amount of the liquid sample is injected into a heated gas cell. The vaporized sample fills the cell, which is then placed in the IR beam.
- Data Acquisition: The infrared radiation is passed through the sample, and the absorbance is measured as a function of wavenumber (cm^{-1}).
- Data Processing: The resulting interferogram is Fourier transformed to generate the infrared spectrum. The spectrum is typically plotted as transmittance or absorbance versus wavenumber.

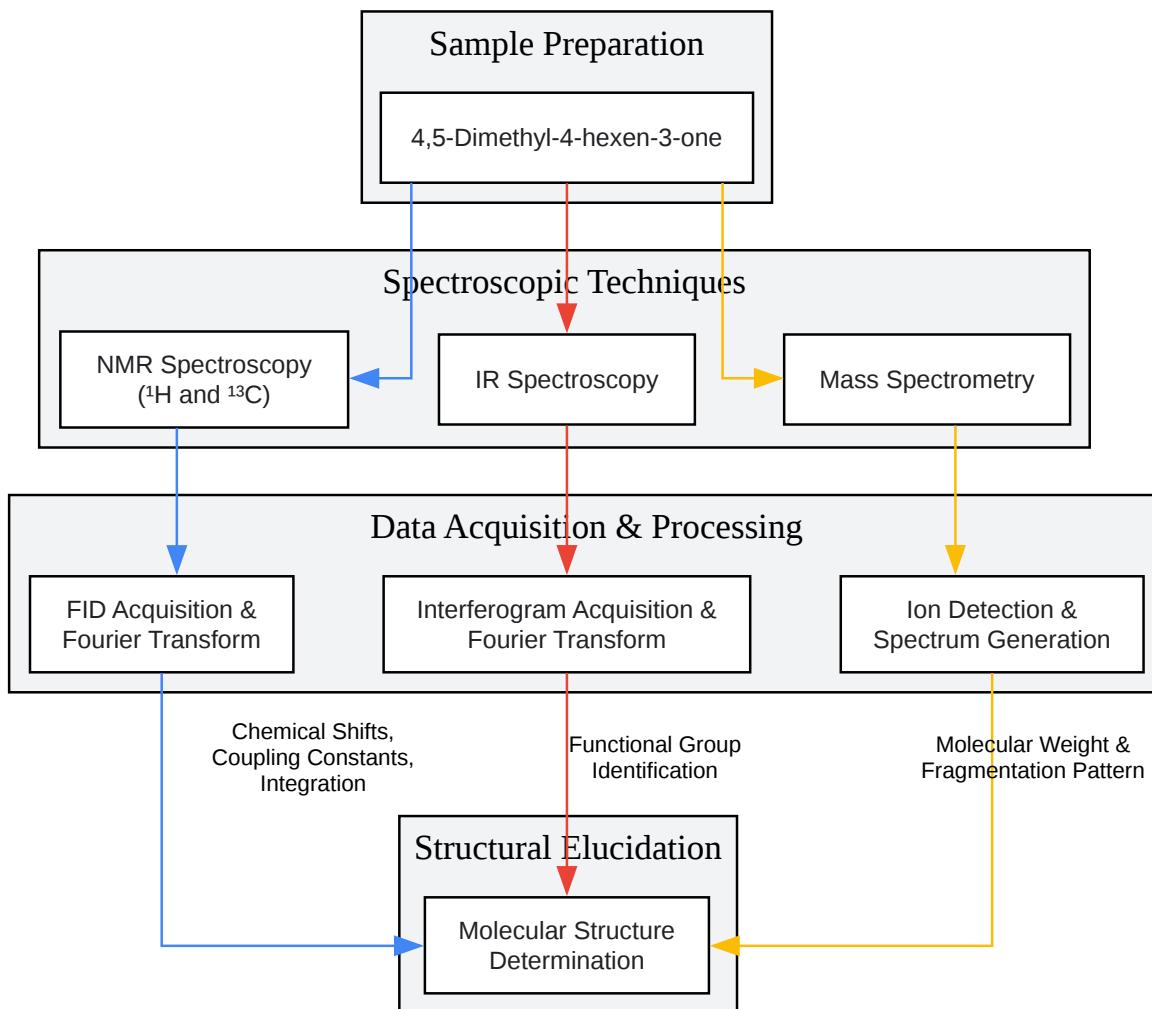
Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

- **Sample Introduction:** The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer.
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (Electron Ionization, EI), causing them to lose an electron and form a positively charged molecular ion ($[M]^+$).
- **Fragmentation:** The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic charged ions.
- **Mass Analysis:** The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **4,5-Dimethyl-4-hexen-3-one**.



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Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

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